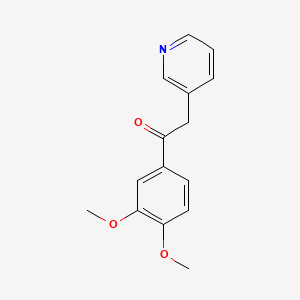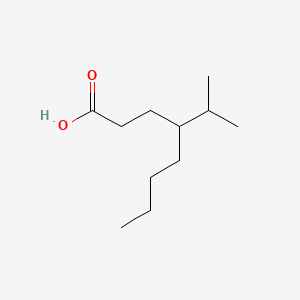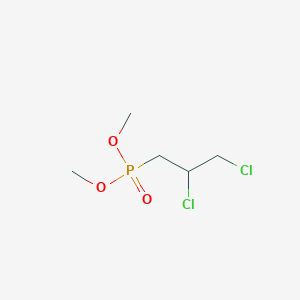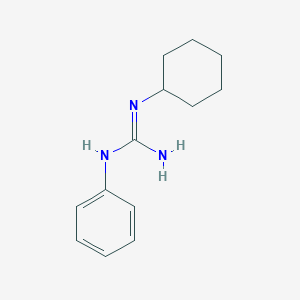
3,4-Chrysenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Chrysenedione: is an organic compound with the molecular formula C18H10O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains two ketone groups at the 3 and 4 positions of the chrysene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Chrysenedione can be synthesized through several methods. One common approach involves the oxidation of chrysene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Chrysenedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: More oxidized polycyclic aromatic compounds.
Reduction: 3,4-Dihydroxychrysene.
Substitution: Halogenated or nitrated derivatives of chrysene.
Scientific Research Applications
Chemistry: 3,4-Chrysenedione is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its polycyclic aromatic structure makes it a candidate for investigating DNA intercalation and other biochemical processes.
Medicine: Research into the medicinal applications of this compound includes its potential use as an anticancer agent. Studies have shown that certain derivatives of chrysene exhibit cytotoxic properties against cancer cells.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-Chrysenedione involves its interaction with molecular targets such as enzymes and DNA. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, the ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
1,4-Chrysenedione: Another derivative of chrysene with ketone groups at the 1 and 4 positions.
2,8-Chrysenedione: A compound with ketone groups at the 2 and 8 positions of chrysene.
Comparison: 3,4-Chrysenedione is unique due to the specific positioning of its ketone groups, which influences its chemical reactivity and biological interactions. Compared to 1,4-Chrysenedione and 2,8-Chrysenedione, this compound may exhibit different electronic properties and steric effects, leading to distinct reaction pathways and applications.
Properties
CAS No. |
103088-83-1 |
|---|---|
Molecular Formula |
C18H10O2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
chrysene-3,4-dione |
InChI |
InChI=1S/C18H10O2/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-10H |
InChI Key |
LLOUAGKAVSGKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C(=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


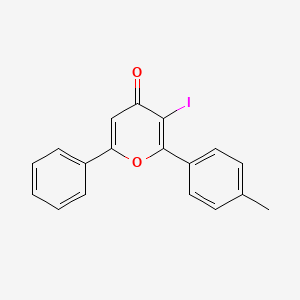
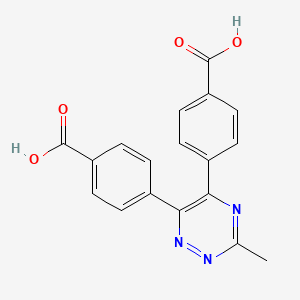
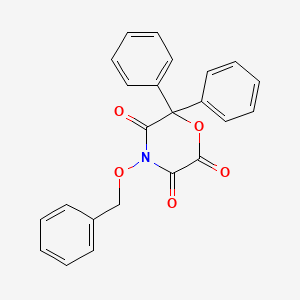



![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)

![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
